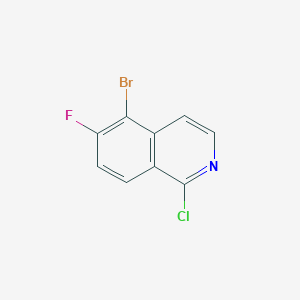

5-Bromo-1-chloro-6-fluoroisoquinoline

Übersicht

Beschreibung

5-Bromo-1-chloro-6-fluoroisoquinoline is a chemical compound belonging to the class of isoquinolines. Isoquinolines are nitrogen-containing heteroaromatic compounds that are structurally similar to quinolines. The presence of bromine, chlorine, and fluorine atoms in the isoquinoline ring imparts unique chemical properties to this compound, making it valuable in various scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-chloro-6-fluoroisoquinoline typically involves multi-step reactions starting from isoquinoline derivatives. One common method involves the bromination, chlorination, and fluorination of isoquinoline rings. For example, the bromination of isoquinoline can be achieved using bromine or N-bromosuccinimide (NBS) under specific conditions. Chlorination can be performed using thionyl chloride or phosphorus pentachloride, while fluorination can be achieved using Selectfluor® or other fluorinating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-1-chloro-6-fluoroisoquinoline can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) in the compound can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide, potassium tert-butoxide, or Grignard reagents can be used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki–Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula: C9H4BrClF

- Molecular Weight: 251.49 g/mol

- IUPAC Name: 5-bromo-1-chloro-6-fluoroisoquinoline

- Appearance: Pale yellow solid

- Solubility: Limited solubility in water; soluble in organic solvents

The compound's unique structure, characterized by the presence of bromine, chlorine, and fluorine atoms, imparts distinct electronic properties that enhance its reactivity and selectivity in various applications.

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of pharmaceutical compounds. Its halogen substituents can significantly influence biological activity by enhancing binding affinities to specific enzymes and receptors. This compound has been explored for its potential therapeutic effects against various diseases, including cancer and neurological disorders.

Case Study:

Research has shown that derivatives of this compound exhibit inhibitory effects on key enzymes involved in cancer metabolism. For instance, studies demonstrated that modifications to the halogen positions could optimize the compound's efficacy against tumor cells.

Materials Science

The unique electronic properties of this compound make it valuable in developing organic semiconductors and light-emitting diodes (OLEDs). Its application in electronics is driven by the need for materials that exhibit high efficiency and stability.

Research Insight:

Studies have indicated that incorporating this compound into organic electronic devices enhances their performance due to improved charge transport characteristics.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. Key observations include:

- Halogen Substitution: The presence of bromine and chlorine enhances lipophilicity and reactivity, which are crucial for interactions with biological targets.

- Fluorine Positioning: The positioning of fluorine atoms significantly impacts binding affinity to target enzymes and receptors.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Bromo-1-chloroisoquinoline: Similar structure but lacks the fluorine atom.

5-Bromo-6-fluoroisoquinoline: Similar structure but lacks the chlorine atom.

Uniqueness

5-Bromo-1-chloro-6-fluoroisoquinoline is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) in the isoquinoline ring. This combination of halogens imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in research and industry.

Biologische Aktivität

5-Bromo-1-chloro-6-fluoroisoquinoline is a halogenated derivative of isoquinoline, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of this compound is C₉H₄BrClFN, with a molecular weight of 260.49 g/mol. The presence of bromine, chlorine, and fluorine atoms at specific positions on the isoquinoline ring significantly influences its chemical reactivity and biological activity. These halogen substituents can enhance the compound's binding affinity to various biological targets, such as enzymes and receptors, which is critical in drug discovery efforts.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in signal transduction pathways and gene expression processes. The halogen atoms modulate the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular responses.

- DNA Interaction : Potential binding to DNA could affect gene expression and cellular proliferation.

Structure-Activity Relationship (SAR)

The SAR studies of isoquinoline derivatives indicate that the position and type of halogen substituents significantly affect biological activity. For instance, the introduction of bromine and fluorine at specific sites can enhance antimicrobial and anticancer activities .

Comparative Analysis:

| Compound | Biological Activity | Notable Findings |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Enhanced binding affinity due to halogens |

| 5-Bromo-1-chloroisoquinoline | Moderate Anticancer | Less potent than its fluorinated counterpart |

| 5-Bromo-7-fluoroisoquinoline | High Antimicrobial | Significant activity against bacterial strains |

Case Studies

Several studies have documented the biological activities of this compound:

- Antimicrobial Activity : In vitro studies demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those of non-halogenated analogues, indicating enhanced potency due to halogenation .

- Anticancer Properties : Research has shown that halogenated isoquinolines can inhibit cancer cell proliferation. A study reported that this compound effectively reduced the viability of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Neuroprotective Effects : Preliminary findings suggest potential neuroprotective effects in models of neurodegenerative diseases. The compound's ability to modulate signaling pathways involved in neuronal survival is under investigation .

Eigenschaften

IUPAC Name |

5-bromo-1-chloro-6-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClFN/c10-8-5-3-4-13-9(11)6(5)1-2-7(8)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNHILQAYRZKGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=NC=C2)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.